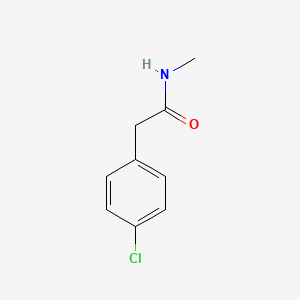

2-(4-chlorophenyl)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorophenyl)-N-methylacetamide, also known as CPM, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is insoluble in water and has a melting point of about 140°C. CPM has been used in the synthesis of various pharmaceuticals and in the study of biological systems. It is a versatile compound that has been used in a variety of research applications, including biochemical and physiological studies, as well as laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Tetrahydroisoquinoline Synthesis: Utilized in the preparation of tetrahydroisoquinoline-3-ones via cyclization of phenyl acetamides using Eaton's reagent, indicating its role in complex organic synthesis processes (Yang et al., 2014).

Pharmacological Research

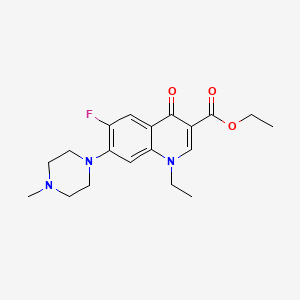

- Antiviral and Antiapoptotic Effects: A novel anilidoquinoline derivative, closely related to 2-(4-chlorophenyl)-N-methylacetamide, showed significant antiviral and antiapoptotic effects, particularly in treating Japanese encephalitis (Ghosh et al., 2008).

- Insecticidal Applications: N-(4-chlorophenyl)-2-phenoxyacetamide derivatives demonstrated potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).

Material Science

- Photovoltaic Efficiency Modeling: Some bioactive benzothiazolinone acetamide analogs, structurally similar to 2-(4-chlorophenyl)-N-methylacetamide, were studied for their photovoltaic efficiency, indicating potential applications in dye-sensitized solar cells (Mary et al., 2020).

Environmental Applications

- Herbicide Analysis: Chlorophenoxy acids, related to chlorophenyl compounds, were investigated for their presence in ground and drinking water, emphasizing the environmental impact of these substances (Wintersteiger et al., 1999).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as chlorfenapyr, have been found to uncouple oxidative phosphorylation at the mitochondria, resulting in disruption of production of atp, cellular death, and ultimately organism mortality .

Biochemical Pathways

It’s worth noting that similar compounds, such as ddt, have been found to undergo remarkable changes and shifts in their isomeric ratios due to environmental processes such as biotransformation or transfer between compartments .

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, which created interest among researchers to synthesize a variety of indole derivatives .

Action Environment

Similar compounds, such as ddt, have been found to be influenced substantially by environmental processes such as biotransformation or transfer between compartments .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11-9(12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTADIWWYTXOETE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/no-structure.png)

![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875070.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2875075.png)

![N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2875080.png)

![(3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2875081.png)

![3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2875082.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875085.png)

![4-butoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875087.png)